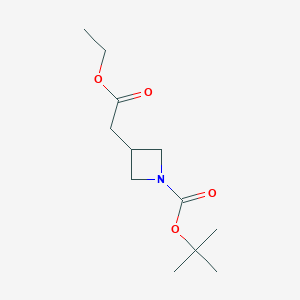
Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO4 . It has a molecular weight of 243.3 and 241.28 . The compound is a liquid at 20°C and is white to light yellow in color .
Synthesis Analysis
This compound is used as a building block in the synthesis of thia and oxa-azaspiro[3.4]octanes . As reported in the Carreira lab, it can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO4/c1-5-16-10(14)6-9-7-13(8-9)11(15)17-12(2,3)4/h6H,5,7-8H2,1-4H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
As mentioned in the synthesis analysis, this compound can undergo [3+2] cycloadditions with dipolariphiles . This reaction is used to generate a series of small-ring spirocycles .Physical And Chemical Properties Analysis
Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a liquid at 20°C . It has a refractive index of 1.474 and a density of 1.052 g/mL at 25 °C . The compound should be stored at 2-8°C .Aplicaciones Científicas De Investigación
- Synthesis of Thia and Oxa-azaspiro [3.4]octanes
- Field : Organic Chemistry
- Application : This compound is used as a building block in the synthesis of thia and oxa-azaspiro [3.4]octanes .
- Method : The product can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
- Results : The outcomes of these reactions are small-ring spirocycles, which are important structures in organic chemistry .
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)6-9-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYZZXUWPRCEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

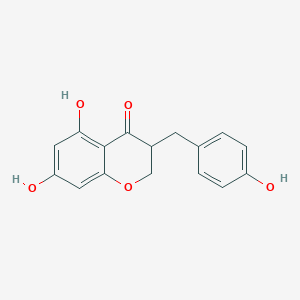
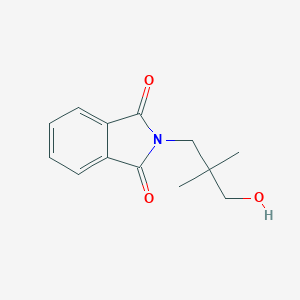
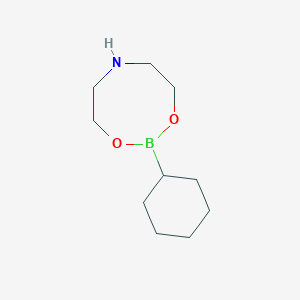
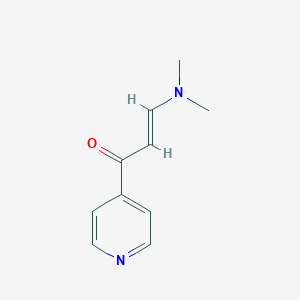
![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)
![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)
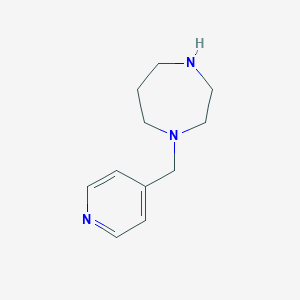
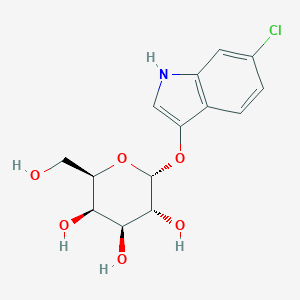
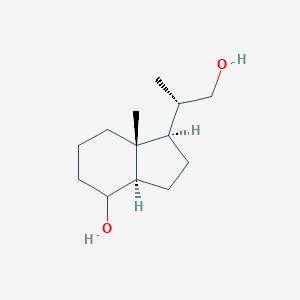

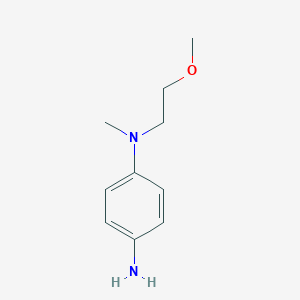
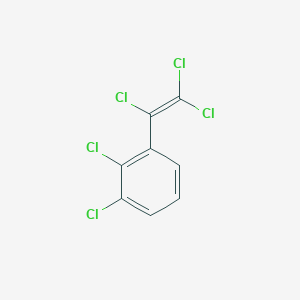
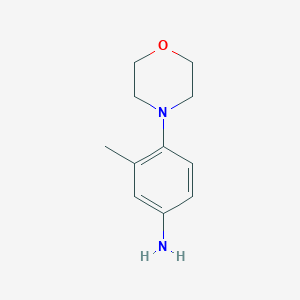
![2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol](/img/structure/B174994.png)